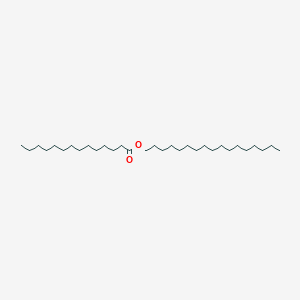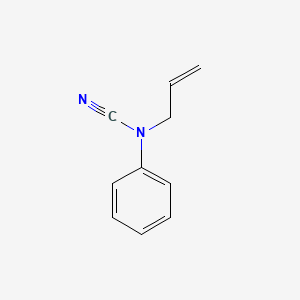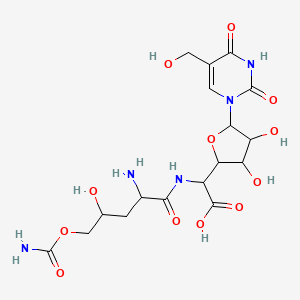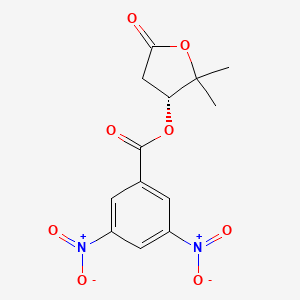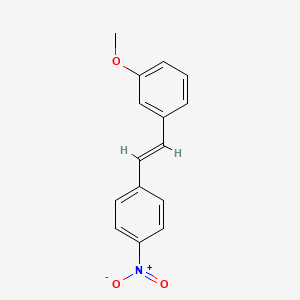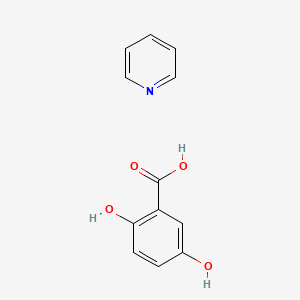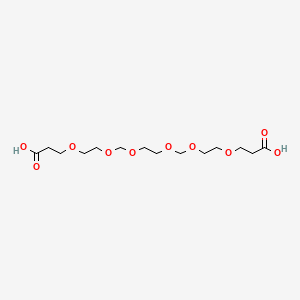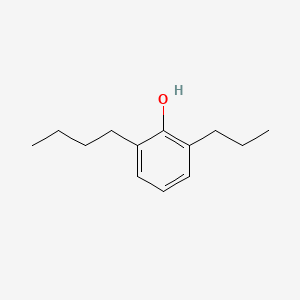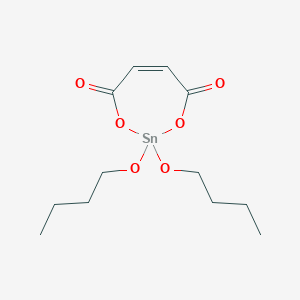
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is a chemical compound that belongs to the family of dioxastannepins. It is known for its unique structure, which includes a tin atom bonded to two butoxy groups and a dioxastannepine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin oxide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .
化学反应分析
Types of Reactions
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of functionalized dioxastannepine derivatives .
科学研究应用
Chemistry: It is used as a catalyst in various organic reactions due to its unique tin-based structure.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets and pathways in biological systems. The tin atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .
相似化合物的比较
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: Similar in structure but with different substituents.
2,2-Dimethyl-4,7-dihydro-2H-1,3,2-dioxastannepine-4,7-dione: Another dioxastannepine derivative with different functional groups
Uniqueness
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific butoxy substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and biological applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
17913-97-2 |
|---|---|
分子式 |
C12H20O6Sn |
分子量 |
378.99 g/mol |
IUPAC 名称 |
2,2-dibutoxy-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.2C4H9O.Sn/c5-3(6)1-2-4(7)8;2*1-2-3-4-5;/h1-2H,(H,5,6)(H,7,8);2*2-4H2,1H3;/q;2*-1;+4/p-2 |
InChI 键 |
AXKPSWHIYRVNNA-UHFFFAOYSA-L |
规范 SMILES |
CCCCO[Sn]1(OC(=O)C=CC(=O)O1)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

